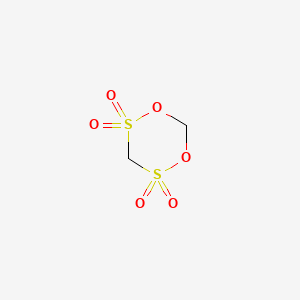

1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O6S2/c3-9(4)2-10(5,6)8-1-7-9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAOOGWHPITOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OS(=O)(=O)CS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469235 | |

| Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99591-74-9 | |

| Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99591-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (MMDS)

Disclaimer: While initial inquiries into 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, also known as Methylene Methanedisulfonate (MMDS), suggest its use as a pharmaceutical intermediate, a comprehensive review of publicly available scientific literature indicates that its primary and most well-documented application is in the field of materials science, specifically as a high-performance electrolyte additive for lithium-ion batteries.[1][2] This guide will provide a detailed overview of its chemical properties, synthesis, and applications based on the available technical data. Information regarding its specific biological activity, pharmacological properties, and direct application in drug development is limited in the current body of scientific research.

Chemical Identity and Properties

This compound is a cyclic organic compound containing sulfur and oxygen.[3] Its unique structure, containing two sulfonyl groups, makes it a subject of interest in various chemical applications.[4]

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄O₆S₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| CAS Number | 99591-74-9 | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 146 - 146.5 °C | [1] |

| Density | 1.851 g/cm³ (at 25°C) | [1] |

| Solubility | Highly soluble in water, ethanol, and ether | [1] |

| Purity | >98.0% (qNMR) | |

| Water Content | ≤100ppm | [2] |

| IUPAC Name | This compound | [3] |

| InChI Key | GWAOOGWHPITOEY-UHFFFAOYSA-N | [5] |

Synthesis

The synthesis of this compound is a multi-step process that typically involves the formation of methylene disulfonic acid followed by a dehydration condensation reaction.[6]

Representative Experimental Protocol: Synthesis from Methanesulfonic Acid

This protocol describes a common method for the laboratory synthesis of MMDS.

Step 1: Sulfonation to form Methylene Disulfonic Acid [7]

-

To a four-necked flask equipped with a thermometer, condenser, stirrer, and dropping funnel, add 48 grams (0.5 moles) of methanesulfonic acid at room temperature.

-

Initiate stirring and slowly add 48.5 grams (0.5 moles) of sulfamic acid dropwise.

-

Maintain the internal temperature of the reaction system between 25°C and 35°C during the addition, controlling the addition time to be between 3 and 4 hours.[7]

-

After the dropwise addition is complete, raise the reaction temperature to 150°C and reflux for 3 hours.[7]

-

The resulting viscous liquid product is methylene disulfonic acid, which can be confirmed by NMR analysis.[7]

Step 2: Dehydration Condensation to form this compound [7]

-

Cool the reaction system from Step 1 to room temperature.

-

Add 300 g of acetic anhydride and stir continuously for 30 minutes until a clarified solution is formed.[7]

-

In a separate three-necked flask, add 16.5 g (0.55 mol) of formaldehyde and 123.6 g (0.9 mol) of phosphorus trichloride with thorough stirring to ensure homogeneous mixing.[7]

-

Heat the formaldehyde and phosphorus trichloride mixture to 120°C and maintain for 5 hours.[7]

-

Slowly pour the resulting brown liquid product into 100 g of ice water, controlling the temperature between 0°C and 5°C.[7]

-

Stir the mixture for 30 minutes and then filter to collect the solid.

-

Dry the resulting solid under reduced pressure at 50°C to yield the final white product of this compound.[7]

Synthesis Pathway Diagram

Applications in Materials Science

The primary application of this compound is as a high-performance electrolyte additive in lithium-ion batteries.[1][2]

Role in Lithium-Ion Batteries

MMDS plays a crucial role in improving the performance and lifespan of lithium-ion batteries, particularly those with high-voltage cathodes like lithium manganese oxide (LMO) and LiNi₀.₅Co₀.₂Mn₀.₃O₂.[1][8]

-

Formation of a Stable Solid Electrolyte Interphase (SEI): MMDS facilitates the formation of a stable and dense SEI layer on the electrode surfaces through electrochemical reduction.[1][9] This protective layer is crucial for:

-

Improved Battery Performance: The presence of MMDS in the electrolyte leads to several performance enhancements:

-

Increased Cycling Stability: By preventing the degradation of electrode materials, MMDS significantly improves the capacity retention of batteries over numerous charge-discharge cycles.[8]

-

Enhanced High-Temperature Performance: It mitigates the adverse effects of high temperatures on battery life and performance.[1]

-

Reduced Impedance: MMDS helps in decreasing the internal resistance of the battery, leading to better power delivery.[10]

-

Improved Low-Temperature Discharge Performance: It enhances the battery's ability to operate effectively in cold conditions.[1]

-

Logical Workflow of MMDS Action in a Lithium-Ion Battery

Applications in Chemical Synthesis

This compound is also utilized as an intermediate in various chemical syntheses.[2][4] The presence of sulfonyl groups makes it a reactive molecule that can participate in a range of organic reactions.[4] It is reported to be a raw material for synthesizing drug intermediates, including those for antibiotics, anti-cancer drugs, and hormones, although specific examples and pathways are not extensively detailed in the available literature.[2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, clothing, eye protection, and face protection.

-

In case of inadequate ventilation, wear respiratory protection.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

This compound is a versatile chemical compound with significant applications in materials science, particularly as an electrolyte additive that enhances the performance and longevity of lithium-ion batteries. While it is also cited as an important intermediate in pharmaceutical synthesis, detailed public-domain research on its specific biological activities and roles in drug development is currently sparse. Future research may further elucidate its potential in the pharmaceutical and other industries.

References

- 1. meisenbaochem.com [meisenbaochem.com]

- 2. MMDS;this compound CAS-No-99591-74-9 - Career Henan Chemical Co. [coreychem.com]

- 3. This compound | C2H4O6S2 | CID 11600810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation method of methylene-cyclo methane-disulfonate - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound | 99591-74-9 [sigmaaldrich.com]

- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound | 99591-74-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. electrochemsci.org [electrochemsci.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 99591-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methylene Methanedisulfonate (MMDS): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene methanedisulfonate (MMDS), also known as 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, is a cyclic organic compound that has garnered significant interest in diverse scientific fields. While extensively studied as a high-performance electrolyte additive in lithium-ion batteries, its fundamental chemical properties lend themselves to applications in the biomedical field, particularly in drug development. This technical guide provides an in-depth overview of the core physicochemical properties of MMDS, its synthesis, and its biological activities, with a focus on its role as a formaldehyde-releasing agent.

Physicochemical Properties

MMDS is a white to off-white crystalline powder under standard conditions. Its core chemical and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of Methylene Methanedisulfonate (MMDS)

| Property | Value |

| Chemical Name | Methylene methanedisulfonate |

| Synonyms | This compound, MMDS |

| CAS Number | 99591-74-9 |

| Molecular Formula | C₂H₄O₆S₂ |

| Molecular Weight | 188.18 g/mol |

| Chemical Structure |

|

Table 2: Physical and Chemical Properties of Methylene Methanedisulfonate (MMDS)

| Property | Value | Citation |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 146 - 146.5 °C | [1] |

| Density | 1.851 g/cm³ (at 25 °C) | [1] |

| Solubility | Highly soluble in water, ethanol, ether, and other organic solvents. | [1] |

| Stability | Chemically stable at room temperature. Reacts with water vapor to form sulfonic acid. | [1] |

Synthesis of Methylene Methanedisulfonate (MMDS)

Several methods for the synthesis of MMDS have been reported. Below are detailed experimental protocols for two common synthetic routes.

Synthesis from Methyldisulfonic Acid and Paraformaldehyde

This method involves the reaction of methyldisulfonic acid with paraformaldehyde in the presence of a dehydrating agent.

Experimental Protocol:

-

To a reaction vessel, add methyldisulfonic acid and dichloroethane and stir until uniform.

-

Add phosphorus pentoxide to the mixture.

-

Heat the mixture to 80-86 °C.

-

In batches, simultaneously add paraformaldehyde and additional phosphorus pentoxide to the reaction vessel.

-

After the addition is complete, maintain the reaction under reflux at a constant temperature for 1-3 hours.

-

Following the reflux, allow the mixture to stand for 0-3 minutes.

-

While still hot, decant the supernatant liquid.

-

Cool the supernatant to room temperature, which will cause the product to crystallize.

-

Collect the white crystalline product by filtration and dry.

Synthesis from Methylenedisulfonyl Chloride

This method utilizes methylenedisulfonyl chloride and a carbonate as an oxygen donor.[2]

Experimental Protocol:

-

In a three-necked flask, combine methylenedisulfonyl chloride, dichloromethane, potassium carbonate, and 4-dimethylaminopyridine (DMAP) as a catalyst.[2]

-

Introduce a dry, stable stream of nitrogen gas into the flask.

-

Stir the reaction mixture at 10 °C for 12 hours.[2]

-

After the reaction period, filter the mixture to separate the solid components.

-

Extract the filter cake with dimethyl carbonate.

-

Filter the extract to remove any insoluble substances.

-

Distill the filtrate to remove the solvent until a white solid begins to precipitate.

-

Cool the mixture to 5 °C and stir for 30 minutes to complete crystallization.[2]

-

Collect the white crystalline methylene methanedisulfonate by filtration.[2]

Biological Activity and Mechanism of Action

The primary biological significance of MMDS in the context of drug development lies in its ability to act as a formaldehyde prodrug. Upon hydrolysis, MMDS is expected to release formaldehyde, a highly reactive molecule with known cytotoxic effects.

Role as a Formaldehyde Prodrug

In aqueous environments, such as biological systems, MMDS can undergo hydrolysis to release formaldehyde and methanesulfonic acid.[3] This property is of particular interest in cancer research, as formaldehyde is a known DNA cross-linking agent.

Interaction with DNA

Studies on methylene dimethanesulfonate (MDMS), a synonym for MMDS, have shown that it induces both DNA-protein and DNA-interstrand cross-links in Yoshida sarcoma cells.[4][5] The formation of DNA-protein cross-links is attributed to the formaldehyde released upon the hydrolysis of MDMS.[4][5] While formaldehyde itself is comparatively non-cytotoxic, the DNA-interstrand cross-links are considered the primary cytotoxic lesion.[4][5]

Caption: Proposed mechanism of MMDS-induced cytotoxicity.

Signaling Pathways Influenced by Formaldehyde

As the biological effects of MMDS are primarily mediated by its hydrolysis to formaldehyde, understanding the signaling pathways affected by formaldehyde is crucial.

YAP/TAZ Signaling Pathway

Formaldehyde has been shown to activate the YAP/TAZ (Yes-associated protein/transcriptional coactivator with PDZ-binding motif) signaling pathway.[1][6][7][8][9] This pathway is a key regulator of cell proliferation, apoptosis, and organ size.

Caption: Activation of the YAP/TAZ signaling pathway by formaldehyde.

NF-κB Signaling Pathway

Formaldehyde can also activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival.[10][11][12][13][14]

Caption: Activation of the NF-κB signaling pathway by formaldehyde.

DNA Damage Response Pathways

The DNA cross-links induced by formaldehyde trigger cellular DNA damage response (DDR) pathways, including nucleotide excision repair (NER) and homologous recombination (HR).[2][15][16][17]

Caption: DNA damage response to formaldehyde-induced cross-links.

Experimental Protocols for Biological Evaluation

While specific protocols for MMDS are not widely published, standard assays can be adapted to evaluate its biological effects, primarily focusing on its cytotoxicity and DNA-damaging properties.

Cytotoxicity Assays

a) MTT Assay Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare serial dilutions of MMDS in a complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the MMDS dilutions. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

b) LDH Cytotoxicity Assay Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of MMDS for the desired time.

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

-

Measure the absorbance according to the kit's protocol.

-

Calculate cytotoxicity based on the amount of LDH released compared to control wells.

Alkaline Comet Assay for DNA Cross-linking

The alkaline comet assay can be adapted to detect DNA cross-linking induced by MMDS.[19][20][21]

Experimental Protocol:

-

Treat cells with MMDS for a specified duration.

-

Co-incubate a set of MMDS-treated cells with a known DNA-damaging agent that induces strand breaks (e.g., methyl methanesulfonate - MMS).[19]

-

Harvest the cells and embed them in low-melting-point agarose on microscope slides.

-

Lyse the cells in a high-salt, detergent solution to remove membranes and cytoplasm, leaving the nuclear DNA.

-

Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantify the comet tail length and intensity. A reduction in the comet tail length in cells treated with MMDS and the strand-breaking agent, compared to cells treated with the strand-breaking agent alone, indicates the presence of DNA cross-links that impede DNA migration.[19]

Alkaline Elution Assay for DNA-Protein and DNA-Interstrand Cross-links

This technique is used to differentiate between DNA-protein and DNA-interstrand cross-links.[4][5]

Experimental Protocol:

-

Label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine) for several cell cycles.

-

Treat the labeled cells with MMDS.

-

Lyse the cells directly on a filter membrane.

-

Elute the DNA from the filter using an alkaline solution at a constant flow rate.

-

For detecting DNA-protein cross-links, perform the elution with and without a proteinase K digestion step. An increase in the elution rate after proteinase K treatment indicates the presence of DNA-protein cross-links.[4][5]

-

DNA-interstrand cross-links will retard the elution of DNA even after proteinase K treatment.[4][5]

-

Quantify the amount of radioactivity remaining on the filter at different time points to determine the elution rate.

Conclusion

Methylene methanedisulfonate is a molecule with a dual identity. While its primary commercial application is in enhancing the performance of lithium-ion batteries, its chemical nature as a formaldehyde donor presents intriguing possibilities for biomedical research, particularly in the development of novel anticancer agents. The ability of its hydrolysis product, formaldehyde, to induce DNA cross-links and activate key cellular signaling pathways provides a clear rationale for its investigation as a potential therapeutic. This guide has provided a comprehensive overview of the fundamental properties of MMDS, its synthesis, and a framework for its biological evaluation. Further research into the specific cellular uptake, hydrolysis kinetics, and in vivo efficacy of MMDS is warranted to fully elucidate its potential in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Perspectives on formaldehyde dysregulation: Mitochondrial DNA damage and repair in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. The role of formaldehyde in methylene dimethanesulphonate-induced DNA cross-links and its relevance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative studies of DNA cross-linking reactions following methylene dimethanesulphonate and its hydrolytic product, formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of signaling pathways regulating YAP/TAZ activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. YAP/TAZ: Molecular pathway and disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The YAP/TAZ Signaling Pathway in the Tumor Microenvironment and Carcinogenesis: Current Knowledge and Therapeutic Promises - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Cellular pathways for DNA repair and damage tolerance of formaldehyde-induced DNA-protein crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cellular Pathways for DNA Repair and Damage Tolerance of Formaldehyde-Induced DNA-Protein Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Formaldehyde-Induced Genome Instability is Suppressed by an XPF-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (CAS 99591-74-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, also known by its synonym Methylene Methanedisulfonate (MMDS). With the CAS number 99591-74-9, this sulfur-containing heterocyclic compound has emerged as a critical component in advanced energy storage solutions, primarily as a high-performance electrolyte additive for lithium-ion batteries. This document collates available data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and electrochemical evaluation, and presents key performance data in a structured format. Furthermore, this guide illustrates the synthesis pathway, experimental workflows for battery performance testing, and the proposed mechanism of action for solid electrolyte interphase (SEI) formation through detailed diagrams. While primarily applied in materials science, its potential applications in organic synthesis are also briefly discussed.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] It is a cyclic sulfonate ester with a molecular formula of C₂H₄O₆S₂ and a molecular weight of 188.18 g/mol .[3][4] The compound is characterized by its high melting point and solubility in various organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 99591-74-9 | [1][2] |

| Synonyms | Methylene Methanedisulfonate, MMDS | [1][2] |

| Molecular Formula | C₂H₄O₆S₂ | [3][4] |

| Molecular Weight | 188.18 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 147.0 to 153.0 °C | [1][2] |

| Purity | >98.0% (qNMR) | [1][2] |

| Solubility | Soluble in organic solvents | [5] |

Synthesis

The synthesis of this compound can be achieved through a two-step process involving a sulfonation reaction followed by a dehydration condensation reaction.[6] This method offers a high atom utilization rate and a simpler preparation process compared to traditional methods.[6]

Synthesis Pathway

The overall synthesis pathway involves the formation of methylene disulfonic acid from methanesulfonic acid, followed by a cyclization reaction with a formaldehyde source.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the synthesis method described in the patent literature.[6]

Step 1: Sulfonation Reaction to form Methylene Disulfonic Acid

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add 48g (0.5 mol) of methanesulfonic acid at room temperature.

-

Initiate stirring and slowly add 40g (0.5 mol) of liquid sulfur trioxide dropwise over 3-4 hours. Maintain the internal temperature between 25-35 °C during the addition.

-

After the addition is complete, raise the temperature to 110 °C and maintain it at reflux for 6 hours.

-

The resulting viscous liquid is methylene disulfonic acid, which can be confirmed by NMR analysis.

Step 2: Dehydration Condensation Reaction to form MMDS

-

Cool the system to room temperature and add 300g of sulfolane. Stir for 30 minutes until the methylene disulfonic acid is dissolved.

-

In a separate three-necked flask, combine 16.5g (0.55 mol) of paraformaldehyde and 35.5g (0.25 mol) of phosphorus pentoxide.

-

Begin stirring the mixture to ensure even dispersion and heat the flask to 110 °C. Maintain this temperature for 8 hours.

-

After the reaction, the reddish-brown liquid contains the crude product.

-

The crude product is then washed with water and dried to obtain the refined this compound.

Application in Lithium-Ion Batteries

MMDS is a highly effective electrolyte additive that enhances the performance and lifespan of lithium-ion batteries, particularly those operating at high voltages.[7][8] It functions by forming a stable solid electrolyte interphase (SEI) on the surface of the anode and a protective film on the cathode, which suppresses electrolyte decomposition and reduces impedance.[7][8]

Performance Data

The addition of small amounts of MMDS to the electrolyte has been shown to significantly improve the electrochemical performance of various lithium-ion battery chemistries. Key performance improvements are summarized in Table 2.

Table 2: Performance Enhancement of Lithium-Ion Batteries with MMDS Additive

| Battery Chemistry | MMDS Concentration | Key Performance Improvement | Reference(s) |

| LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite | 0.5 wt% | Capacity retention increased from 70.7% to 94.1% after 100 cycles at 4.4 V. | [2] |

| LiCoO₂/Graphite | 0.5 wt% | Capacity retention increased from 32.0% to 69.6% after 150 cycles at 4.5 V. | [1] |

| LiMn₂O₄/Graphite | Not specified | Prevents dissolution of Mn ions at elevated temperatures, improving high-temperature cycling performance. | [9] |

Proposed Mechanism of Action: SEI Formation

The primary function of MMDS as an electrolyte additive is its ability to be preferentially reduced on the graphite anode surface during the initial charging cycles. This reduction leads to the formation of a stable and robust Solid Electrolyte Interphase (SEI) layer.[3] This SEI layer is ionically conductive, allowing for the passage of Li⁺ ions, but electronically insulating, preventing further decomposition of the electrolyte solvents.

Experimental Protocol: Electrochemical Testing

The following is a generalized workflow for evaluating the performance of MMDS as a lithium-ion battery electrolyte additive.

1. Electrode and Electrolyte Preparation:

-

Prepare the desired anode (e.g., Mesocarbon microbeads - MCMB) and cathode (e.g., LiMn₂O₄) materials.

-

Prepare a baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).

-

Prepare the experimental electrolyte by adding a specified weight percentage of MMDS (e.g., 3 wt%) to the baseline electrolyte.[3]

2. Cell Assembly:

-

Assemble coin cells (e.g., 2032-type) in an argon-filled glove box.

-

For half-cell testing, use lithium metal as the counter electrode.

3. Electrochemical Measurements:

-

Galvanostatic Charge/Discharge Cycling: Cycle the cells at a constant current between defined voltage limits to determine the discharge capacity, coulombic efficiency, and cycle life.

-

Cyclic Voltammetry (CV): Scan the potential of the working electrode to investigate the reduction and oxidation behavior of the electrolyte and the formation of the SEI layer. Theoretical calculations indicate that MMDS is reduced on the graphite anode at a potential preferential to the solvent.[3]

-

Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage perturbation over a range of frequencies to measure the impedance of the cell, which provides information about the resistance of the SEI layer and charge transfer kinetics.

4. Post-mortem Analysis:

-

Disassemble the cells after cycling in the glove box.

-

Characterize the surface morphology and composition of the electrodes using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the formed SEI layer.[3]

Other Applications

While the primary application of MMDS is in the field of energy storage, its reactive sulfone groups within a cyclic framework suggest potential for broader use.[5]

-

Organic Synthesis: MMDS can serve as an intermediate for the synthesis of complex sulfur-containing heterocycles, which are valuable in the development of pharmaceuticals and agrochemicals.[5]

-

Materials Science: Its polar nature and potential for polymerization are being explored for the development of novel electrolyte materials and specialty polymers with specific electronic or optical properties.[5]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard and Precautionary Statements

| Hazard Statement | Description | Precautionary Statement | Description |

| H302 | Harmful if swallowed | P260 | Do not breathe dust/fume/gas/mist/vapors/spray |

| H317 | May cause an allergic skin reaction | P271 | Use only outdoors or in a well-ventilated area |

| H318 | Causes serious eye damage | P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| H330 | Fatal if inhaled | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

| H341 | Suspected of causing genetic defects | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| H373 | May cause damage to organs through prolonged or repeated exposure | P403+P233 | Store in a well-ventilated place. Keep container tightly closed |

| H412 | Harmful to aquatic life with long lasting effects | P501 | Dispose of contents/container to an approved waste disposal plant |

Data sourced from TCI Chemicals.[1][2]

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of inhalation, the individual should be moved to fresh air immediately and medical attention should be sought.

Conclusion

This compound (MMDS) is a pivotal specialty chemical with a well-established and critical role as a lithium-ion battery electrolyte additive. Its ability to form a stable SEI layer leads to significant improvements in battery performance, including enhanced cycle life and high-voltage stability. The detailed synthesis and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of materials science and electrochemistry. While its applications are currently concentrated in energy storage, the unique chemical structure of MMDS presents opportunities for further exploration in organic synthesis and the development of novel materials. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 99591-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. sfdchem.com [sfdchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C2H4O6S2 | CID 11600810 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, a heterocyclic organic compound with the CAS number 99591-74-9, has emerged as a molecule of significant interest in various scientific and industrial fields. Commonly known as Methylene Methanedisulfonate (MMDS), its unique structural features and reactivity have led to its application as a crucial electrolyte additive in high-performance lithium-ion batteries, a versatile reagent in organic synthesis, and a potential intermediate in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, and presenting key experimental data in a structured format for researchers and professionals in drug development and materials science.

Introduction

This compound is a cyclic diester of methanedisulfonic acid. Its molecular structure, featuring a six-membered ring containing two sulfur atoms and four oxygen atoms, imparts unique chemical properties that are central to its various applications. While the compound has garnered significant attention in recent years, particularly in the field of energy storage, its historical roots are intertwined with the development of organic sulfur chemistry. This guide traces the path from the discovery of its precursor, methanedisulfonic acid, to the synthesis and characterization of the title compound.

Discovery and Historical Context

The history of this compound is directly linked to the study of its acyclic precursor, methanedisulfonic acid. The journey to understanding and synthesizing these molecules spans over a century of chemical exploration.

The Precursor: Methanedisulfonic Acid

The first synthesis of methanedisulfonic acid, though not recognized at the time, is attributed to the work of early organic chemists. While a definitive first synthesis of this compound is not prominently documented in easily accessible literature, its chemical foundation was laid in the 19th century with the discovery and characterization of methanedisulfonic acid.

Emergence of this compound

The precise date and the specific researchers who first synthesized and characterized this compound are not clearly detailed in readily available historical records. However, the assignment of the CAS number 99591-74-9 indicates its formal registration and, therefore, its existence in the scientific literature or patent filings prior to its recent surge in popularity. The compound likely emerged from systematic studies on the reactions of methanedisulfonic acid and its derivatives with aldehydes, in this case, formaldehyde, leading to the formation of the cyclic structure.

Recent decades have seen a resurgence of interest in this compound, driven by the needs of the burgeoning lithium-ion battery industry. Researchers investigating electrolyte additives to enhance battery performance and safety rediscovered and optimized the synthesis of MMDS, leading to a wealth of modern patents and publications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₆S₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| CAS Number | 99591-74-9 | [1][2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 147.0 to 153.0 °C |

Synthesis

The synthesis of this compound primarily involves the cyclization of methanedisulfonic acid with a formaldehyde source. Various methods have been developed to improve the yield, purity, and scalability of this process.

General Synthesis Pathway

The fundamental reaction for the synthesis of MMDS is the dehydration reaction between methanedisulfonic acid and formaldehyde. This process typically requires a dehydrating agent to drive the reaction towards the formation of the cyclic product.

Detailed Experimental Protocol

Numerous patents and publications have described detailed procedures for the synthesis of MMDS. Below is a representative protocol based on available literature.

Materials:

-

Methanesulfonic acid

-

Sulfonating agent (e.g., sulfur trioxide, oleum)

-

Formaldehyde source (e.g., paraformaldehyde)

-

Dehydrating agent (e.g., phosphorus pentoxide)

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

Sulfonation: Methanesulfonic acid is reacted with a sulfonating agent to produce methanedisulfonic acid. The reaction temperature is typically maintained between 60-160°C.[3]

-

Cyclization: The resulting methanedisulfonic acid is then reacted with a formaldehyde source in the presence of a dehydrating agent. The reaction is often carried out in an organic solvent.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent to yield high-purity this compound.

Quantitative Data from a Representative Synthesis:

| Reactant/Product | Molar Ratio | Yield (%) | Purity (%) |

| Methanesulfonic Acid | 1.0 | - | - |

| Sulfonating Agent | 1.0 - 5.0 | - | - |

| Formaldehyde Source | 1.0 | - | - |

| Product | - | >90 | >99.5 |

Note: The exact molar ratios and yields can vary depending on the specific reaction conditions and purification methods employed.[3]

Applications

The unique properties of this compound have led to its application in several key areas.

Lithium-Ion Battery Electrolyte Additive

The most prominent application of MMDS is as an electrolyte additive in lithium-ion batteries. It is known to improve the thermal stability and cycle life of batteries, particularly those with high-voltage cathodes. MMDS functions by forming a stable solid electrolyte interphase (SEI) on the surface of the electrodes, which prevents the decomposition of the electrolyte at high voltages.

Organic Synthesis

In organic synthesis, the sulfonyl groups in MMDS make it a useful building block. Its reactivity allows for the introduction of sulfonyl functionalities into various organic molecules, which is a common strategy in the synthesis of pharmaceuticals and other fine chemicals.

Pharmaceutical and Agrochemical Research

The structural motif present in this compound is of interest in medicinal and agrochemical research. While direct applications are still under investigation, its role as an intermediate in the synthesis of more complex molecules with potential biological activity is an active area of exploration. Chinese patent CN102464648A mentions its use in synthesizing pharmaceutical preparations for treating leukemia in animals.[4]

Conclusion

This compound, a compound with historical roots in the fundamental studies of organosulfur chemistry, has become a molecule of significant contemporary importance. Its journey from a laboratory curiosity to a key component in advanced energy storage technologies highlights the enduring value of foundational chemical research. For researchers and professionals in drug development and materials science, a thorough understanding of its history, synthesis, and properties is essential for harnessing its full potential in future innovations. Continued research into the synthesis and applications of this versatile molecule is expected to open new avenues in various scientific and technological domains.

References

- 1. This compound | C2H4O6S2 | CID 11600810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 99591-74-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. CN113801092B - Methylene methanedisulfonate and preparation method thereof - Google Patents [patents.google.com]

- 4. CN102464648A - Method for refining and purifying methylene disulfonate - Google Patents [patents.google.com]

MMDS chemical structure and molecular geometry

An In-depth Technical Guide to the Chemical Structure and Molecular Geometry of MMDS

Introduction

The acronym "MMDS" in a chemical context can refer to two distinct compounds: Methyl Methanethiosulfonate and Methylene Methanedisulfonate . This guide provides a comprehensive technical overview of the chemical structure and molecular geometry for both molecules, tailored for researchers, scientists, and professionals in drug development.

Section 1: Methyl Methanethiosulfonate (MMTS)

Methyl Methanethiosulfonate, also known as MMTS, is an organosulfur compound with the chemical formula C₂H₆O₂S₂.[1][2] It is recognized for its role as a reagent for modifying the sulfhydryl groups of enzymes and is also found as a human metabolite.[1][3]

Chemical Structure and Properties

MMTS possesses a distinctive structure where a methyl group is bonded to a thiosulfonate group, which in turn is bonded to another methyl group. The core of the molecule consists of a sulfur-sulfur bond and a sulfonyl group.

Table 1: Physicochemical Properties of Methyl Methanethiosulfonate

| Property | Value | Reference |

| Molecular Formula | C₂H₆O₂S₂ | [1][2] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 2949-92-0 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.337 g/cm³ | [3] |

| Boiling Point | 69-71 °C at 0.4 mmHg | [4] |

| Refractive Index | 1.513 at 20 °C | [3] |

| SMILES | CSS(=O)(=O)C | [3] |

| InChI Key | XYONNSVDNIRXKZ-UHFFFAOYSA-N | [2] |

Molecular Geometry

The molecular geometry around the sulfonyl sulfur atom in MMTS is approximately tetrahedral, with the two oxygen atoms and the other sulfur atom adopting a trigonal pyramidal arrangement with the methyl group. The disulfide bond (S-S) creates a non-planar arrangement of the atoms.

Diagram 1: Chemical Structure of Methyl Methanethiosulfonate

Caption: Chemical structure of Methyl Methanethiosulfonate (MMTS).

Experimental Protocols

Synthesis of Methyl Methanethiosulfonate:

A common method for the synthesis of MMTS involves the condensation of methanesulfonic acid with methanethiol.[3]

-

Materials: Methanesulfonic acid, methanethiol, dehydrating agent (e.g., concentrated sulfuric acid).

-

Procedure:

-

In a reaction vessel, combine equimolar amounts of methanesulfonic acid and methanethiol.

-

Slowly add a catalytic amount of a strong dehydrating agent.

-

The reaction mixture is stirred at a controlled temperature.

-

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the product is isolated and purified, typically by distillation under reduced pressure.

-

Characterization of Methyl Methanethiosulfonate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence and connectivity of the methyl groups and to ensure the purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of the S=O and S-S bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, confirming the structure.[2]

Diagram 2: Experimental Workflow for MMTS Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of MMTS.

Section 2: Methylene Methanedisulfonate

Methylene Methanedisulfonate, also referred to as MMDS, is a cyclic compound with the chemical formula C₂H₄O₆S₂.[5] It is primarily known for its application as a high-performance electrolyte additive in lithium-ion batteries.[5][6]

Chemical Structure and Properties

MMDS is a six-membered ring containing two sulfur atoms, two oxygen atoms, and one methylene group. The sulfur atoms are in a high oxidation state, each bonded to two additional oxygen atoms.

Table 2: Physicochemical Properties of Methylene Methanedisulfonate

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₆S₂ | [5] |

| Molecular Weight | 188.18 g/mol | [5] |

| CAS Number | 99591-74-9 | [5] |

| Appearance | White or off-white crystalline powder | [5] |

| Density | 1.851 g/cm³ | [5] |

| Melting Point | 146-146.5 °C | [5] |

| Synonyms | 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide | [5] |

Molecular Geometry

The six-membered ring of Methylene Methanedisulfonate adopts a chair-like conformation to minimize steric strain. The geometry around each sulfur atom is approximately tetrahedral. The presence of the sulfonyl groups and the cyclic nature of the molecule result in a rigid structure.

Diagram 3: Chemical Structure of Methylene Methanedisulfonate

Caption: Chemical structure of Methylene Methanedisulfonate.

Experimental Protocols

Synthesis of Methylene Methanedisulfonate:

One synthetic route to MMDS involves the reaction of methylene disulfonyl chloride with an oxygen donor.[7]

-

Materials: Methylene disulfonyl chloride, potassium carbonate, 4-dimethylaminopyridine (DMAP), dichloromethane.[7]

-

Procedure:

-

Dissolve methylene disulfonyl chloride in dichloromethane in a reaction flask.

-

Add potassium carbonate as a base and a catalytic amount of DMAP.

-

The reaction is stirred at room temperature.

-

The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).

-

After completion, the reaction mixture is filtered, and the solvent is evaporated.

-

The crude product is purified by recrystallization.

-

Characterization of Methylene Methanedisulfonate:

-

Melting Point Determination: The sharp melting point of the crystalline powder is a key indicator of purity.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

-

Spectroscopic Methods (NMR, IR, MS): As with MMTS, these techniques are crucial for confirming the cyclic structure, identifying functional groups, and verifying the molecular weight.

Diagram 4: Experimental Workflow for MMDS Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of MMDS.

References

- 1. scbt.com [scbt.com]

- 2. S-Methyl methanethiosulphonate [webbook.nist.gov]

- 3. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]

- 4. メタンチオスルホン酸S-メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. meisenbaochem.com [meisenbaochem.com]

- 6. MMDS;this compound CAS-No-99591-74-9 - Career Henan Chemical Co. [coreychem.com]

- 7. Dimethyl methanedisulfonate | 22063-28-1 | Benchchem [benchchem.com]

A Technical Guide to Theoretical and Computational Studies of Myelodysplastic Syndromes (MDS)

Introduction

Myelodysplastic Syndromes (MDS) are a group of complex and heterogeneous clonal hematopoietic stem cell disorders. They are characterized by ineffective hematopoiesis, leading to peripheral blood cytopenias, and a significant risk of transformation to acute myeloid leukemia (AML).[1][2] The molecular complexity of MDS, driven by a wide array of genetic and epigenetic alterations, presents considerable challenges for diagnosis, prognosis, and treatment.[1][3] In recent years, theoretical and computational approaches have emerged as powerful tools to unravel this complexity, offering new avenues for personalized medicine, improved diagnostic accuracy, and novel drug discovery.[4][5]

This technical guide provides an in-depth overview of the core theoretical and computational methodologies being applied to MDS research. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these advanced techniques. The guide covers key signaling pathways, computational modeling for diagnostics and prognostics, and in silico drug discovery, supported by detailed data, experimental protocols, and visual workflows.

Computational Modeling in MDS: Diagnostics and Prognostics

The advent of high-throughput sequencing has revealed the vast genomic heterogeneity of MDS.[6] Computational biology is essential for integrating this multi-layered data to improve patient stratification and predict clinical outcomes.[1][4] Machine learning (ML) and artificial intelligence (AI) are at the forefront of this effort, demonstrating significant potential to enhance diagnostic accuracy and prognostic scoring systems.[5]

Machine Learning for Early Diagnosis and Risk Stratification

ML algorithms can identify complex patterns in clinical and genomic data that are often invisible to traditional statistical methods.[7] These models can predict the risk of developing MDS even before a clinical diagnosis is made and can refine existing prognostic models.[8][9]

Data Presentation: Performance of Predictive Models

Several studies have demonstrated the effectiveness of ML models in predicting MDS. The performance of these models is typically assessed using metrics such as the Area Under the Receiver Operating Characteristic curve (AUROC), sensitivity, and specificity.

| Model Type | Prediction Task | Key Inputs | AUROC | Sensitivity | Specificity | Reference |

| XGBoost | MDS diagnosis 1 year prior | Vitals, lab results, demographics | 0.87 | 0.79 | 0.80 | [7][8][9] |

| Logistic Regression | MDS diagnosis 1 year prior | Vitals, lab results, demographics | 0.838 | - | - | [8][9] |

| Artificial Neural Network | MDS diagnosis 1 year prior | Vitals, lab results, demographics | 0.832 | - | - | [8][9] |

| Random Forest (AIPSS-MDS) | Overall & Leukemia-Free Survival | Clinical variables (age, sex, blood counts, etc.) | 0.776 (OS) | - | - | [10] |

| Random Forest (AIPSS-MDS) | Overall & Leukemia-Free Survival | Clinical variables (age, sex, blood counts, etc.) | 0.845 (LFS) | - | - | [10] |

OS: Overall Survival; LFS: Leukemia-Free Survival; AIPSS-MDS: Artificial Intelligence Prognostic Scoring System for MDS.

Computational Flow Cytometry

Flow cytometry is a key tool in the diagnostic work-up of MDS, but manual analysis can be time-consuming and subjective.[11] Computational workflows combining methods like FlowSOM for cell population identification and ML classifiers (e.g., Random Forest) can automate and standardize this process, improving both accuracy and efficiency.[11][12]

Data Presentation: Performance of Computational Flow Cytometry Workflows

| Workflow | Key Methods | Sensitivity | Specificity | Reference |

| Six-Tube Panel | FlowSOM, Random Forest | 90% | 93% | [11][12] |

| Single-Tube Panel | FlowSOM, Random Forest | 97% | 95% | [12] |

Experimental Protocols: Computational Methodologies

This section details the typical workflows for developing and validating computational models in MDS research.

Protocol for Developing an ML-Based Prognostic Model

This protocol outlines the steps for creating a machine learning model for risk stratification, based on methodologies used for models like the AIPSS-MDS.[10]

-

Data Acquisition and Preprocessing:

-

Collect retrospective data from a large patient cohort. Required data includes clinical variables at diagnosis (e.g., age, sex, bone marrow blast percentage, hemoglobin, platelet count) and outcomes (Overall Survival, Leukemia-Free Survival).[10]

-

Clean the dataset by handling missing values through imputation techniques (e.g., k-Nearest Neighbors or mean/median imputation).

-

Randomly partition the data into a training set (typically 80%) and a hold-out test set (20%) to ensure unbiased evaluation.[10]

-

-

Model Training:

-

Select an appropriate ML algorithm. Ensemble methods like Random Forests or Gradient Boosted Decision Trees (e.g., XGBoost) are often chosen for their high accuracy and ability to handle complex interactions in clinical data.[7][10]

-

Train the model on the training dataset. This involves using the input clinical variables to predict the desired outcomes (e.g., survival).

-

Perform hyperparameter tuning using cross-validation on the training set to optimize model performance.

-

-

Model Validation and Evaluation:

-

Evaluate the trained model's performance on the unseen test set.

-

Calculate performance metrics. For survival models, this includes the concordance index (c-index). For classification models, use AUROC, sensitivity, and specificity.[9][10]

-

Compare the model's performance against existing standards, such as the Revised International Prognostic Scoring System (IPSS-R).[10]

-

Protocol for a Computational Flow Cytometry Workflow

This protocol describes a workflow for automated MDS diagnosis from flow cytometry data.[11][12]

-

Data Acquisition and Preprocessing:

-

Acquire raw flow cytometry data (.fcs files) from bone marrow aspirates of patients with suspected MDS and control subjects.

-

Perform data preprocessing, which includes compensation to correct for spectral overlap, logicle transformation for data scaling, and cleaning to remove debris and doublets.

-

-

Automated Cell Population Identification:

-

Utilize an unsupervised clustering algorithm, such as FlowSOM, to group cells with similar expression patterns into clusters.[11]

-

These clusters are then aggregated into "metaclusters" that correspond to known biological cell populations (e.g., myeloid progenitors, erythroblasts).

-

-

Feature Extraction:

-

For each identified cell population (metacluster), extract quantitative features. These can include the percentage of cells in the population, the mean fluorescence intensity (MFI) of various markers, and the coefficient of variation (CV).[11]

-

-

Classifier Training and Validation:

-

Train a supervised machine learning classifier, such as a Random Forest model, using the extracted features as input.[11]

-

The model learns to discriminate between MDS and non-MDS cases based on these immunophenotypic features.

-

Validate the classifier on an independent cohort of patients to assess its sensitivity and specificity for MDS diagnosis.[12]

-

Core Signaling Pathways in MDS: A Computational View

The pathogenesis of MDS involves the dysregulation of numerous cellular signaling pathways.[6] Understanding these networks is crucial for identifying therapeutic targets. Computational models help to map these complex interactions and predict how perturbations, such as drug interventions, might affect the system.

Key pathways implicated in MDS include those involved in RNA splicing, epigenetic modification, transcription, and signal transduction.[6][13][14] Mutations in genes like SF3B1 (RNA splicing), TET2 (DNA methylation), RUNX1 (transcription), and TP53 (tumor suppression) are common and drive disease progression.[1][6]

Visualization: Key Altered Genetic Pathways in MDS

The following diagram illustrates the major genetic pathways that are frequently altered in MDS, leading to the disease's characteristic features.

Caption: Core genetic pathways frequently mutated in MDS pathogenesis.

Visualization: The TGF-β Signaling Pathway in MDS

The Transforming Growth Factor beta (TGF-β) pathway is often overactive in MDS, contributing to the suppression of healthy hematopoiesis.[14] Luspatercept is a therapeutic agent that targets this pathway.[13]

Caption: Overactivation of the TGF-β signaling pathway in MDS.

In Silico Drug Discovery and Therapeutic Modeling

Computational models serve as powerful platforms for preclinical drug screening and identifying novel therapeutic strategies.[1][15] By simulating the complex molecular networks of an individual patient's disease, these models can predict responses to various drugs and identify potential mechanisms of resistance.[1]

Digital Drug Screening

Digital drug screening uses computational models derived from a patient's genomic data (e.g., whole exome sequencing) to test a vast number of drugs and drug combinations in silico.[1] This approach can identify personalized treatment options, even for patients who lack directly actionable mutations.[15]

Data Presentation: Predictive Accuracy of Digital Drug Screening

A study modeling treatment responses in MDS patients demonstrated high concordance between in silico predictions and actual clinical outcomes.

| Patient Cohort | Treatment | Number of Patients | Prediction Accuracy | Reference |

| Cohort 1 | Lenalidomide | 46 | 80% (37/46) | [1] |

| Cohort 2 | Azacitidine | 15 | 80% (12/15) | [1] |

| Cohort 3 | Azacitidine + Lenalidomide | 10 | 100% (10/10) | [1] |

Visualization: Computational Drug Discovery Workflow

The following diagram outlines the general workflow for using computational modeling to identify personalized treatment strategies in MDS.

Caption: Workflow for personalized therapy using computational modeling.

Theoretical and computational studies are fundamentally transforming the landscape of Myelodysplastic Syndromes. By leveraging sophisticated analytical techniques, researchers can now dissect the disease's molecular underpinnings, improve diagnostic and prognostic accuracy, and rationally design novel therapeutic interventions. The integration of AI, machine learning, and systems biology into routine clinical workflows holds the promise of delivering more precise and effective care for patients with MDS, ultimately paving the way for a new era of personalized oncology.[4][5]

References

- 1. Computational Modeling and Treatment Identification in the Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Computational Modeling and Treatment Identification in the Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Genomics of Myelodysplastic Syndromes: Origins of Disease Evolution, Biological Pathways, and Prognostic Implications [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. f.hubspotusercontent30.net [f.hubspotusercontent30.net]

- 9. A machine learning approach to predicting risk of myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Computational flow cytometry as a diagnostic tool in suspected‐myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational flow cytometry as a diagnostic tool in suspected-myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajmc.com [ajmc.com]

- 14. cris.unibo.it [cris.unibo.it]

- 15. ashpublications.org [ashpublications.org]

The Electron-Withdrawing Nature of the Sulfonyl Group in S-Methyl Methanethiosulfonate (MMTS): A Technical Guide for Researchers

Abstract

S-Methyl methanethiosulfonate (MMTS), a reactive organosulfur compound, has garnered significant attention in biochemical and pharmaceutical research due to its ability to selectively and reversibly modify cysteine residues in proteins. The reactivity of MMTS is fundamentally governed by the potent electron-withdrawing properties of its sulfonyl group (—SO₂—). This technical guide provides an in-depth analysis of the electronic effects of the sulfonyl group in MMTS, detailing its impact on the molecule's electrophilicity and its subsequent interactions with biological nucleophiles. This document offers quantitative data on the electron-withdrawing strength of related sulfonyl moieties, comprehensive experimental protocols for the synthesis and application of MMTS, and a discussion of its influence on cellular signaling pathways, all tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Sulfonyl Group and the Unique Chemistry of MMTS

S-Methyl methanethiosulfonate (MMTS) is characterized by the chemical formula CH₃SO₂SCH₃.[1][2] The central feature of this molecule is the thiosulfonate ester functional group, which links a sulfonyl moiety to a sulfenyl sulfur. The sulfonyl group, with its central sulfur atom double-bonded to two oxygen atoms, is a powerful electron-withdrawing group.[3][4] This strong inductive and resonance effect polarizes the sulfur-sulfur bond, rendering the sulfenyl sulfur atom highly electrophilic and susceptible to nucleophilic attack.

The electron-withdrawing nature of the sulfonyl group is more pronounced than that of the analogous carbonyl group, which has significant implications for its chemical reactivity.[5] This inherent electrophilicity is the basis for the primary application of MMTS in protein chemistry: the specific modification of thiol groups in cysteine residues.[3][6] This reaction, known as S-thiolation or sulfenylation, results in the formation of a mixed disulfide bond between the protein and a methylthio (—SCH₃) group. A key advantage of this modification is its reversibility under reducing conditions, allowing for the protection of cysteine residues or the temporary inhibition of enzyme activity.[3][6]

This guide will elucidate the fundamental principles behind the sulfonyl group's electron-withdrawing capacity and its consequences for the biological activity of MMTS.

Quantitative Analysis of the Sulfonyl Group's Electron-Withdrawing Effect

| Substituent Group | Hammett Constant (σm) | Hammett Constant (σp) | Reference |

|---|---|---|---|

| **Methylsulfonyl (CH₃SO₂) ** | +0.64 | +0.73 | [9] |

| Nitro (NO₂) | +0.71 | +0.81 | [9] |

| Cyano (CN) | +0.61 | +0.65 | [9] |

| Methoxy (CH₃O) | +0.10 | -0.28 | [9] |

Computational analyses of molecules containing sulfonyl groups further corroborate their electron-withdrawing nature. Density functional theory (DFT) calculations on related molecules, such as methyl methanesulfonate (CH₃SO₂OCH₃), reveal a significant polarization of the bonds adjacent to the sulfonyl group, leading to a partial positive charge on the sulfur atom and influencing the overall molecular electrostatic potential. This calculated charge distribution is a direct consequence of the high electronegativity of the oxygen atoms and the resulting inductive pull of electrons towards the sulfonyl moiety.

Experimental Protocols

Synthesis of S-Methyl Methanethiosulfonate (MMTS)

A common and efficient method for the laboratory synthesis of MMTS involves the reaction of dimethyl sulfoxide (DMSO) with an activating agent such as oxalyl chloride, followed by the introduction of methanol.[9]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile

-

Oxalyl chloride

-

Methanol

-

Sodium hydroxide solution (2.5 M)

-

Brine

-

Methylene chloride

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, addition funnel, separatory funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Under an inert atmosphere, charge a round-bottom flask with DMSO and acetonitrile.

-

Cool the mixture to below -15°C using a dry ice/acetone bath.

-

Add a solution of oxalyl chloride in acetonitrile dropwise, maintaining the reaction temperature below -10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Add methanol to the reaction mixture and heat to reflux.

-

After the reaction is complete, cool the mixture and concentrate it under reduced pressure using a rotary evaporator.

-

Dissolve the residue in methylene chloride and neutralize with a sodium hydroxide solution.

-

Separate the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure S-methyl methanethiosulfonate.

Thiol Modification of Proteins with MMTS

MMTS is widely used to reversibly block cysteine residues in proteins, which can be useful for inhibiting enzymatic activity or protecting sensitive thiols from oxidation.[3]

Materials:

-

Protein sample with accessible cysteine residues

-

MMTS stock solution (e.g., in isopropanol or DMSO)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-8.0)

-

Reducing agent for reversal (e.g., dithiothreitol (DTT) or β-mercaptoethanol)

-

Method for protein quantification (e.g., Bradford assay)

-

Method for activity assay or analysis of modification (e.g., mass spectrometry)

Procedure:

-

Prepare the protein solution in the chosen reaction buffer. The buffer should be degassed to minimize oxidation of the thiols.

-

Add the MMTS stock solution to the protein solution to achieve the desired final concentration (typically a molar excess relative to the thiol concentration).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes to 2 hours).

-

Remove excess MMTS by dialysis, desalting column, or buffer exchange.

-

Analyze the extent of modification and its effect on protein activity.

-

Reversal (Optional): To reverse the modification, treat the MMTS-modified protein with a reducing agent like DTT (in molar excess) and incubate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Typical Electron-Withdrawing Groups Are o, m-Directors Rather than m-Directors in Electrophilic Aromatic Substitution" - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

In-depth Technical Guide to 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, also known by its synonyms Methylene Methanedisulfonate (MMDS) and Cyclic Disulfonic Ester, is a versatile heterocyclic compound with significant applications across various scientific disciplines.[1][2] Its unique structural features, characterized by a six-membered ring containing two sulfur atoms and four oxygen atoms, impart valuable chemical properties that are leveraged in advanced materials science, organic synthesis, and potentially in the pharmaceutical sector. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical and physical properties, experimental protocols, and key applications. Particular emphasis is placed on its role as a high-performance electrolyte additive in lithium-ion batteries and its emerging potential in drug development and other industrial processes.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₆S₂ | [4] |

| Molecular Weight | 188.18 g/mol | [4] |

| CAS Number | 99591-74-9 | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 147.0 to 153.0 °C | [5][6] |

| Purity | >98.0% (qNMR) | [5][6] |

| Solubility | Soluble in water and alcohol. | [7] |

| Storage Temperature | Refrigerator (2-8°C) under inert gas (nitrogen or Argon) | [8] |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process. Two primary routes have been reported in the literature, both culminating in the cyclization of a methanedisulfonic acid precursor.

Synthesis from Methanesulfonic Acid

One common synthetic pathway starts from methanesulfonic acid. This process involves a sulfonation reaction followed by a dehydration condensation reaction.

Experimental Protocol:

Step 1: Sulfonation to form Methylene Disulfonic Acid

-

To a four-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 48 g (0.5 mol) of methanesulfonic acid at room temperature and begin stirring.

-

Slowly add 48.5 g (0.5 mol) of sulfamic acid dropwise, maintaining the internal temperature between 25°C and 35°C. The addition should take 3-4 hours.[3]

-

After the addition is complete, raise the reaction temperature to 150°C and reflux for 3 hours.[3]

-

The resulting viscous liquid is methylene disulfonic acid, which can be confirmed by NMR analysis.[3]

Step 2: Dehydration Condensation

-

Cool the reaction mixture to room temperature and add 300 g of acetic anhydride. Stir for 0.5 hours until a clear solution is formed.[3]

-

In a separate three-necked flask, combine 16.5 g (0.55 mol) of formaldehyde and 123.6 g (0.9 mol) of phosphorus trichloride. Stir thoroughly to ensure a homogeneous mixture.[3]

-

Heat the formaldehyde and phosphorus trichloride mixture to 120°C and maintain this temperature for 5 hours.[3]

-

Upon completion, a brown liquid product is obtained.[3]

-

Slowly pour the reaction liquid into 100 g of ice water, ensuring the temperature is controlled between 0°C and 5°C.[3]

-

Stir the mixture for 30 minutes and then filter the resulting solid.[3]

-

Dry the solid under reduced pressure at 50°C to yield the final product.[3]

A reported yield for this method is 83.4 g (88.72%).[3]

Purification

The crude product obtained from the synthesis can be purified by washing with water followed by drying under reduced pressure.[3] For higher purity, recrystallization is a suitable method. While specific solvent systems for this compound are not explicitly detailed in the reviewed literature, general principles of recrystallization suggest screening solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of polar organic compounds include ethanol, acetone/n-hexane, and THF/n-hexane mixtures.[9]

Spectroscopic Data

Characterization of this compound is crucial for confirming its structure and purity. The primary analytical techniques employed are NMR spectroscopy, FTIR spectroscopy, and mass spectrometry.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | The ¹H NMR spectrum, recorded in acetonitrile-d₃ (CD₃CN), displays two distinct singlets, each integrating to two protons. (Specific chemical shifts not available in the reviewed literature) | [10] |

| ¹³C NMR | (Specific chemical shifts not available in the reviewed literature) | |

| FTIR | (Specific peak assignments not available in the reviewed literature) | |

| Mass Spec. | (Specific fragmentation patterns not available in the reviewed literature) |

Applications

This compound has garnered significant interest due to its diverse applications, particularly in the field of energy storage.

Lithium-Ion Battery Electrolyte Additive

The primary application of this compound is as an electrolyte additive in lithium-ion batteries.[3] It plays a crucial role in improving battery performance, especially in high-voltage systems.

Mechanism of Action:

This compound functions by forming a stable protective layer on the cathode surface, known as the cathode-electrolyte interphase (CEI).[10] This layer is formed through electrochemical reduction of the additive. The CEI effectively suppresses the decomposition of the electrolyte at high voltages, which is a major cause of capacity fading and reduced battery lifespan.[10] In systems with cathodes like lithium manganate (LiMn₂O₄), it also inhibits the dissolution of manganese ions, a key degradation mechanism at elevated temperatures.[10]

Figure 1: Mechanism of this compound as a Li-ion battery additive.